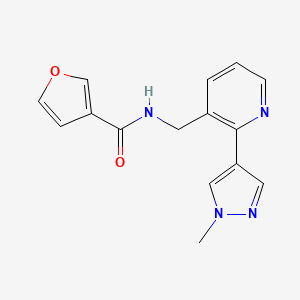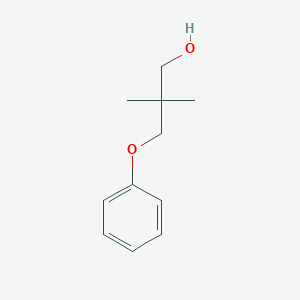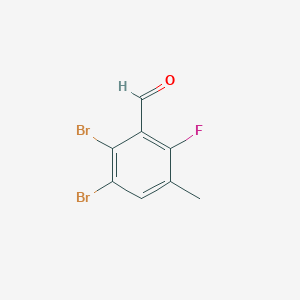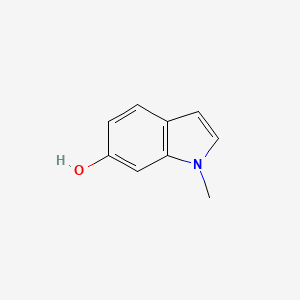
1-methyl-1H-indol-6-ol
Descripción general
Descripción
The compound 1-methyl-1H-indol-6-ol is a derivative of the indole structure, which is a prevalent framework in many biologically active molecules. The indole moiety is known for its presence in natural products and pharmaceuticals, and modifications on this core structure can lead to compounds with significant biological activities. For instance, the core structure of 1H-indol-6-ol has been identified to possess aldose reductase inhibitory potential, which could be of interest in the treatment of diabetic complications .
Synthesis Analysis
The synthesis of derivatives of 1H-indole, such as 1-methyl-1H-indol-6-ol, has been explored in various studies. A notable synthesis route for a related compound, 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one, starts from 1H-indole and involves the removal of the chloroacetyl moiety from a chloroacetic acid ester intermediate using 4-(1-pyrrolidino)pyridine . Another study reports the synthesis of carbene complexes starting from 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2, leading to a cycloplatinated product that can further react with neutral ligands to form various compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often studied using X-ray crystallography. For example, the crystal and molecular structure of a cycloplatinated indole complex was determined, showing metallation to platinum via the C3 carbon of the indole nucleus, which is chelated to the metal via the pyridine nitrogen atom . In another study, the molecular structure of methyl 3-(1H-indole-3-carboxamido)propionate hemihydrate was analyzed, revealing that the indole systems in the molecules are close to planar and that the five- and six-membered rings are slightly inclined .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. The cycloplatinated indole complex mentioned earlier can react with neutral ligands such as CO, Bu t NC, styrene, and phenylacetylene, leading to the displacement of DMSO and the formation of new compounds . Additionally, the phenylacetylene derivative can further react with ethanol to yield a carbene complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. For instance, the electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate were investigated using density functional theory (DFT). The study provided insights into the ground state geometry, molecular properties, and electronic structure, including the effects of solvents on the optimized geometry and intermolecular hydrogen bonding . The UV-Vis spectrum and electronic properties such as frontier orbitals were also calculated to understand the compound's behavior in different environments .
Aplicaciones Científicas De Investigación
-
Pharmaceuticals and Medicine
- Indole derivatives have been found to be biologically active and are used in the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
- The methods of application or experimental procedures involve the synthesis of indole derivatives and their subsequent use in drug formulations .
- The outcomes of these applications have shown that indole derivatives, both natural and synthetic, exhibit various biologically vital properties .
-
Industrial Applications
- Indole is also valuable for flavor and fragrance applications, for example, in the food industry or perfumery .
- Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
-
Chemical Synthesis
-
Biological Activities
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- These properties have created interest among researchers to synthesize a variety of indole derivatives .
-
Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Indazole-containing Compounds
-
Synthesis of Selected Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Preparation of β-aryloxy-β-keto Esters
-
Synthesis of 1H- and 2H-indazoles
Propiedades
IUPAC Name |
1-methylindol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVRUXKQGYTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indol-6-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)
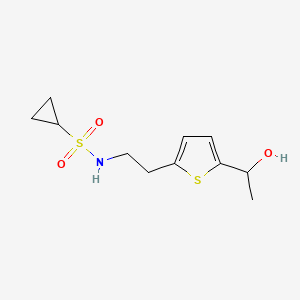
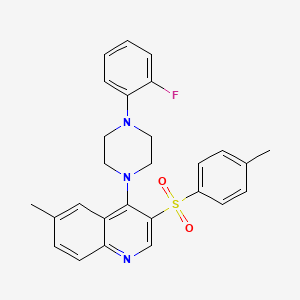
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)
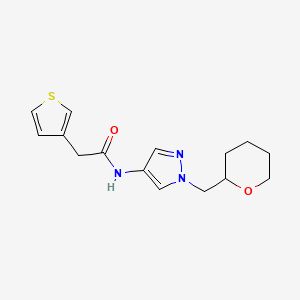
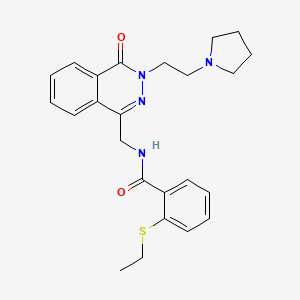
![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)
![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)
![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)
